molecular formula C34H68O2 B012847 Lanolin CAS No. 100231-75-2

Lanolin

Cat. No. B012847
M. Wt: 508.9 g/mol
InChI Key: BILPUZXRUDPOOF-UHFFFAOYSA-N
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Description

Lanolin, also known as wool fat, wool yolk, wool wax, sheep grease, or wool grease, is a wax secreted by the sebaceous glands of wool-bearing animals . It is used by humans and comes from domestic sheep breeds that are raised specifically for their wool . Lanolin primarily consists of sterol esters . It has waterproofing properties that aid sheep in shedding water from their coats . Lanolin and its derivatives are used in the protection, treatment, and beautification of human skin .


Synthesis Analysis

Lanolin is extracted from freshly shorn wool. The wool from one Merino sheep will produce about 250–300 ml of recoverable wool grease . Lanolin is extracted by washing the wool in hot water with a special wool scouring detergent to remove dirt, wool grease (crude lanolin), suint (sweat salts), and anything else stuck to the wool .


Molecular Structure Analysis

A typical high-purity grade of lanolin is composed predominantly of long-chain waxy esters (approximately 97% by weight) with the remainder being lanolin alcohols, lanolin acids, and lanolin hydrocarbons . An estimated 8,000 to 20,000 different types of lanolin esters are present in lanolin, resulting from combinations between the 200 or so different lanolin acids and the 100 or so different lanolin alcohols identified so far .


Chemical Reactions Analysis

Lanolin’s complex composition of long-chain esters, hydroxyesters, diesters, lanolin alcohols, and lanolin acids means it is also the starting point for the production of a whole spectrum of lanolin derivatives, which possess wide-ranging chemical and physical properties . The main derivatisation routes include hydrolysis, fractional solvent crystallisation, esterification, hydrogenation, alkoxylation, and quaternisation .


Physical And Chemical Properties Analysis

Lanolin is a semisolid waxy material that is purified from the grease, or Degras, extracted from Wool . It is soluble in benzene, chloroform, ether, carbon, acetone, ligroin, carbon disulfide, and ethanol. It is insoluble in water .

Scientific Research Applications

  • Agriculture and Plant Growth : Lanolin is used as a carrier for indolebutyric acid to produce parthenocarpic tomato fruits, supplementing pollination and fertilization in tomatoes (Withrow & Howlett, 1946). It promotes bud break in kiwifruit vines and can inhibit axillary bud movement when mixed with 1% NAA, reducing the need for summer pruning by about 20% (Henzell, Briscoe, & Lauren, 1986).

  • Corrosion Inhibition : Lanolin serves as a temporary coating for corrosion inhibition of steel against aggressive media. Its protection efficiency is enhanced when combined with benzotriazole and Cerium (III) nitrate (Ghobadi et al., 2021).

  • Pharmaceutical and Cosmetic Applications : It's widely used in pharmaceuticals and cosmetics as a mixture of naturally formed esters from higher alcohols and higher fatty acids (Schlossman & Mccarthy, 1978). Lanolin derivatives are used in many fields, especially in daily chemicals and pharmaceuticals, for developing special function skin preparations (Yang Jing, 2001).

  • Medical Treatment : Lanolin has shown optimum healing effects in treating eczema in rats and possesses anti-inflammatory, anti-microbial, and skin-protecting properties (Al-Haidary & Naqi, 2020). Ultra-purified hypoallergenic lanolin, Medilan, is valuable in emollient preparations for treating eczema and dry skin conditions due to its soothing and hydrating properties (Stone, 2000).

  • Food, Textile, and Lubricant Industries : Lanolin is used in these industries, with concerns about its contamination with pesticides being addressed through advanced detection methods (Gupta et al., 2022).

  • Biomedical Applications : Irradiated lanolin has potential medical applications due to its medicinal effects and melting point near the human body temperature (Hanzlíková et al., 2015).

  • Herbicide Application in Agriculture : Lanolin is used to prevent the runoff of foliarly applied herbicide treatments on leaves (Schultz & Burnside, 1980).

  • Contact Sensitivity and Allergies : Lanolin has been identified as a contact sensitizer, causing allergies in some individuals, particularly during topical treatments (Kligman, 1983); (Everall & Truter, 1954).

Future Directions

Lanolin is commonly used on nipples to aid breastfeeding success . The raw material undergoes refinement to remove contaminants such as pesticides, which may accumulate from exogenous environmental sources . The level of refinement influences final lanolin purity . For use in nipple creams, a lanolin which complies with a published monograph (either USP or Ph. Eur.) is desirable to ensure a non-toxic product with neutral taste and smell, and low allergenicity .

properties

IUPAC Name

octadecyl hexadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
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Molecular Formula

C34H68O2
Record name STEARYL PALMITATE
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DSSTOX Substance ID

DTXSID0026048
Record name Octadecyl hexadecanoate
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Molecular Weight

508.9 g/mol
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Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS]
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Flash Point

460 °F (238 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water
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Density

Specific gravity: 0.935 at 25 °C
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Mechanism of Action

Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss.
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Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.
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Product Name

Stearyl palmitate

Color/Form

Translucent, pale yellow, soft tenacious solid

CAS RN

2598-99-4, 100231-75-2, 8006-54-0
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Melting Point

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/
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Synthesis routes and methods

Procedure details

128 grams (0.5 mole) of purified palmitic acid (melting point 63° C.) and 203 grams (0.75 mole) of 1-octadecanol were added to 11 grams of toluenesulfonic acid in 130 ml of m-xylene and charged into a Dean-Stark equipped 1-liter round bottom flask. After 6 hours of reflux under nitrogen at a pot temperature of 190° C., 13 ml of water was collected. The solvent and any excess alcohol were stripped under 29 inches of mercury vacuum at 130° C. to give 329 grams of a solid having a melting point of 55° C. The acid number of the product was 0. Infrared spectroscopic analysis showed formation of the ester function.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,200
Citations
R Wolf - Dermatology, 1996 - karger.com
… of lanolin are discussed as ‘lanolin para doxes', in analogy with the 'paraben paradoxes’. Lanolin … a high proportion of patients, whereas the same lanolin is ‘safe’ in cosmetics so widely …
Number of citations: 58 karger.com
AM Kligman - Contact dermatitis, 1998 - Wiley Online Library
… The market place abounds with products that are labeled ‘‘lanolin free’’. In fact, lanolin is at most a weak contact allergen. The supposed hazards of sensitization to lanolin products are …
Number of citations: 76 onlinelibrary.wiley.com
J Knijp, DP Bruynzeel, T Rustemeyer - Contact dermatitis, 2019 - Wiley Online Library
… lanolin products (eg, acetylated lanolin, hydrogenated lanolin… The frequencies of reactions to different lanolin derivatives … to determine which combination of lanolin derivatives is most …
Number of citations: 31 onlinelibrary.wiley.com
RYN Miest, JA Yiannias, YHH Chang, N Singh - Dermatitis, 2013 - liebertpub.com
… lanolin allergy. To address the fourth lanolin paradox, we aimed to better define lanolin … optimal derivatives for patch testing by performing patch testing with 12 lanolin derivatives. …
Number of citations: 37 www.liebertpub.com
SH Wakelin, H Smith, IR White… - British Journal of …, 2001 - academic.oup.com
… Conclusions This study illustrates that lanolin sensitization has remained at a … Lanolin is a highly complex and variable mixture of long chain esters, lanolin alcohols and lanolin acids, …
Number of citations: 79 academic.oup.com
M Abou-Dakn, JW Fluhr, M Gensch… - Skin pharmacology and …, 2010 - karger.com
… (HPA) lanolin, the specific type of lanolin we used in this study. HPA lanolin is purified by a … and because having to remove an impure lanolin product or other topical ointment can …
Number of citations: 142 karger.com
ML Schlossman, JP Mccarthy - Journal of the American Oil …, 1978 - Wiley Online Library
… lanolin; the composition of its esters, acids, and alcohols; the chemical and physical modifications of lanolin; the refining of lanolin… Some new developments in lanolin chemistry will also …
Number of citations: 46 aocs.onlinelibrary.wiley.com
B Lee, E Warshaw - DERM, 2008 - liebertpub.com
… In 1986, Barnett described the chemical structure of lanolin as a wax made of a “highly … molecular weight lanolin alcohols and high molecular weight lanolin acids.” Lanolin alcohols can …
Number of citations: 71 www.liebertpub.com
KT Jackson, CL Dennis - Maternal & child nutrition, 2017 - Wiley Online Library
… Health care providers often recommend the application of lanolin to … of lanolin on nipple pain and breastfeeding outcomes. The purpose of this study was to evaluate the effect of lanolin …
Number of citations: 84 onlinelibrary.wiley.com
AM Kligman - Contact Dermatitis, 1983 - Wiley Online Library
… Every novice knows that lanolin is a sensitizer! The nadir of lanolin's fall from grace has been reached in advertisements of topical drugs which emphasize the absence of lanolin in the …
Number of citations: 66 onlinelibrary.wiley.com

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